molecular formula C11H20ClNO3 B2610309 methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride CAS No. 2567502-50-3

methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride

Cat. No.: B2610309
CAS No.: 2567502-50-3
M. Wt: 249.74
InChI Key: CKSQUEWLSLLLGT-UHFFFAOYSA-N
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Description

Methyl7-(aminomethyl)-6-oxaspiro[35]nonane-2-carboxylatehydrochloride is a synthetic organic compound with the molecular formula C11H19NO3·HCl It is known for its unique spirocyclic structure, which features a spiro[35]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt.

    Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Aminomethyl Group Introduction: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The carboxylate group is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Salt Formation: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride
  • Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

Methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both aminomethyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-4-11(5-8)3-2-9(6-12)15-7-11;/h8-9H,2-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQUEWLSLLLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCC(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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